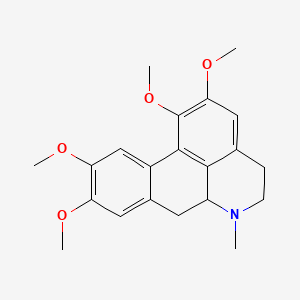

2,3,5,6-Tetramethoxyaporphine

Description

Properties

IUPAC Name |

1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZIUYOSRDWYQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859390 | |

| Record name | 1,2,9,10-Tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5630-11-5 | |

| Record name | d,l-1,2,9,10-Tetramethoxyaporphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5630-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glaucine, dl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005630115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3,5,6-Tetramethoxyaporphine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, and purported biological activities of 2,3,5,6-tetramethoxyaporphine, an aporphine (B1220529) alkaloid of interest in pharmacological research.

Core Compound Data

| Parameter | Value | Source |

| CAS Number | 5630-11-5 | N/A |

| Molecular Weight | 355.43 g/mol | N/A |

| Molecular Formula | C₂₁H₂₅NO₄ | N/A |

Introduction

This compound is a member of the aporphine class of isoquinoline (B145761) alkaloids. These compounds are characterized by a tetracyclic core structure and are found in various plant species. Aporphine alkaloids, as a class, are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.

Experimental Protocols

While specific experimental protocols for the isolation and biological evaluation of this compound are not extensively detailed in publicly available literature, this section outlines generalized methodologies commonly employed for the study of related aporphine alkaloids. These protocols can be adapted by researchers for the investigation of this compound.

Isolation and Purification of Aporphine Alkaloids from Plant Material (General Protocol)

This protocol describes a general procedure for the extraction and isolation of aporphine alkaloids from a plant source, such as Glaucium flavum.

Materials:

-

Dried and powdered plant material

-

Methanol (B129727) (or another suitable organic solvent)

-

Hydrochloric acid (HCl), 2%

-

Ammonia (B1221849) solution

-

Dichloromethane (or another suitable organic solvent for extraction)

-

Sodium sulfate, anhydrous

-

Silica (B1680970) gel for column chromatography

-

Appropriate eluents for chromatography (e.g., gradients of chloroform/methanol)

-

Thin-layer chromatography (TLC) plates

-

Standard analytical equipment (rotary evaporator, chromatography columns, etc.)

Procedure:

-

Extraction: Macerate the dried, powdered plant material in methanol at room temperature for a specified period (e.g., 48-72 hours). Repeat the extraction process multiple times to ensure complete extraction of the alkaloids.

-

Acid-Base Extraction: Concentrate the combined methanolic extracts under reduced pressure using a rotary evaporator. Acidify the residue with 2% HCl and filter to remove non-alkaloidal components. Basify the acidic aqueous solution with ammonia solution to precipitate the crude alkaloid mixture.

-

Solvent Extraction: Extract the crude alkaloids from the basified aqueous solution using an immiscible organic solvent like dichloromethane. Repeat the extraction several times.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and then concentrate to dryness under reduced pressure to yield the crude alkaloid extract.

-

Chromatographic Purification: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents (e.g., chloroform-methanol) of increasing polarity.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine fractions containing the desired compound, as indicated by comparison with a reference standard if available.

-

Final Purification: Further purify the combined fractions using techniques such as preparative TLC or recrystallization to obtain the pure aporphine alkaloid.

In Vitro Cytotoxicity Assay (General Protocol)

This protocol outlines a common method, the MTT assay, to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., human colon cancer cell lines HCT-116 or Caco-2)[1]

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Multi-well plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or the test compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a multi-well plate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be determined.

Potential Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound exerts its biological effects have not been definitively elucidated. However, based on studies of other aporphine alkaloids, several potential mechanisms can be hypothesized.

Anticancer Activity

Many aporphine alkaloids exhibit anticancer properties through various mechanisms.[2] These can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of topoisomerase enzymes, which are crucial for DNA replication in cancer cells.

A potential logical workflow for investigating the anticancer mechanism is presented below.

Anti-inflammatory Activity

The anti-inflammatory effects of alkaloids are often attributed to their ability to modulate key inflammatory pathways. This can involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the suppression of pro-inflammatory cytokines such as TNF-α and interleukins.

Below is a simplified representation of a potential anti-inflammatory signaling pathway that could be modulated by aporphine alkaloids.

Antitussive Activity

The cough reflex is a complex process mediated by the central and peripheral nervous systems. The antitussive effects of certain alkaloids, like codeine, are primarily mediated through their action on opioid receptors in the brainstem.[3] It is plausible that aporphine alkaloids may exert their antitussive effects through similar central mechanisms or by acting on peripheral sensory nerves in the airways.

A diagram illustrating the general logic of central and peripheral antitussive mechanisms is provided below.

Conclusion

This compound represents a molecule of interest within the broader class of aporphine alkaloids. While specific research on this compound is limited, the known biological activities of related compounds suggest its potential as a lead for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Further investigation is warranted to fully characterize its pharmacological profile and elucidate its precise mechanisms of action. The experimental protocols and conceptual pathway diagrams provided in this guide offer a framework for researchers to design and conduct such studies.

References

- 1. Cytotoxicity of aporphines in human colon cancer cell lines HCT-116 and Caco-2: an SAR study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]

The Aporphine Alkaloid 2,3,5,6-Tetramethoxyaporphine: A Technical Guide to Its Natural Sources, Biosynthesis, and Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetramethoxyaporphine, more commonly known as glaucine (B1671577), is a medicinally significant benzylisoquinoline alkaloid.[1][2] Primarily recognized for its antitussive properties, glaucine has been utilized in several countries for the treatment of cough.[1][3] This technical guide provides a comprehensive overview of the natural sources, biosynthesis, extraction, quantification, and pharmacological activities of this compound, with a focus on data relevant to research and drug development.

Natural Sources and Quantification

The principal natural source of this compound (glaucine) is the yellow hornpoppy, Glaucium flavum Crantz, a plant belonging to the Papaveraceae family.[2][4] Glaucine is the major alkaloid found in the aerial parts of this plant.[5] While the alkaloid composition can vary depending on the plant part and geographical origin, the aerial parts are the primary source for glaucine extraction. In contrast, the roots of G. flavum contain protopine (B1679745) as the major alkaloid.[5]

Quantitative analysis of glaucine in Glaucium flavum has been performed using High-Performance Liquid Chromatography (HPLC). The data from various studies are summarized in the table below.

| Plant Part | Compound | Concentration (% of dry weight) | Analytical Method |

| Aerial Parts | Glaucine | 1.55% | HPLC |

| Dried Aerial Parts | Protopine | 0.08% | HPLC-DAD |

| Dried Root | Protopine | 0.84% | HPLC-DAD |

| Dried Root | Bocconoline | 0.07% | HPLC-DAD |

Biosynthesis of this compound

This compound, as an aporphine (B1220529) alkaloid, is biosynthesized via the well-established benzylisoquinoline alkaloid (BIA) pathway. The biosynthesis begins with the amino acid L-tyrosine, which is converted through a series of enzymatic steps to the central intermediate, (S)-reticuline.[6][7]

The formation of the characteristic aporphine core structure occurs through an intramolecular oxidative coupling of (S)-reticuline. While the general mechanism is understood, the specific enzymes that catalyze the conversion of (S)-reticuline to glaucine have not been fully elucidated. The proposed pathway involves the formation of a diradical species from (S)-reticuline, followed by cyclization to form the aporphine scaffold. Subsequent O- and N-methylation steps would then lead to the final structure of this compound.

Biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Isolation of Alkaloids from Glaucium flavum (Acid-Base Method)

This protocol is based on the general principles of alkaloid extraction from plant material.

-

Maceration: The air-dried and powdered aerial parts of Glaucium flavum are macerated with 70% ethanol (B145695) at room temperature. The extraction is repeated several times to ensure exhaustive extraction.

-

Solvent Evaporation: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Extraction:

-

The crude extract is suspended in a dilute acidic solution (e.g., 5% HCl).

-

This acidic solution is then partitioned with an organic solvent (e.g., diethyl ether or chloroform) to remove non-alkaloidal compounds.

-

The aqueous acidic layer, containing the protonated alkaloids, is collected and basified with a base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10.

-

The basified solution is then extracted with an organic solvent (e.g., chloroform (B151607) or dichloromethane). The organic layer now contains the free alkaloid bases.

-

-

Purification: The organic extract containing the alkaloids is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated. The resulting crude alkaloid mixture can be further purified by column chromatography on silica (B1680970) gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol).

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method for the quantification of glaucine.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition and gradient program should be optimized for the specific column and instrument.

-

Detection: UV detection at a wavelength of approximately 280-300 nm.

-

Quantification: A calibration curve is generated using a certified reference standard of glaucine. The concentration of glaucine in the plant extract is then determined by comparing its peak area to the calibration curve.

Workflow for extraction and analysis of glaucine.

Pharmacological Activities and Mechanism of Action

This compound (glaucine) exhibits a range of pharmacological activities, with its antitussive effect being the most prominent.

Antitussive Activity

Studies have shown that the antitussive action of glaucine is centrally mediated.[1] It acts directly on the cough center in the brainstem to suppress the cough reflex.[1] This mechanism is distinct from that of many other antitussive agents that may act on peripheral cough receptors.

Bronchodilator and Anti-inflammatory Effects

Glaucine also possesses bronchodilator and anti-inflammatory properties.[3][8] Its mechanism of action in these effects involves:

-

Phosphodiesterase 4 (PDE4) Inhibition: Glaucine is a selective inhibitor of PDE4, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[8] By inhibiting PDE4, glaucine increases intracellular cAMP levels, leading to smooth muscle relaxation in the bronchi and a reduction in the release of inflammatory mediators.

-

Calcium Channel Blockade: Glaucine acts as a calcium channel blocker, inhibiting the influx of extracellular calcium into smooth muscle cells.[3][8] This action contributes to its bronchodilator effect by preventing muscle contraction.

Mechanism of action of this compound.

Conclusion

This compound (glaucine), primarily sourced from Glaucium flavum, is a pharmacologically active alkaloid with well-established antitussive and promising bronchodilator and anti-inflammatory properties. This guide has summarized the current knowledge on its natural occurrence, biosynthesis, methods for its extraction and quantification, and its mechanisms of action. Further research into the specific enzymes of its biosynthetic pathway and a deeper exploration of its pharmacological potential could lead to new therapeutic applications and advancements in drug development.

References

- 1. On the sites of antitussive action of dl-glaucine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chromozoom.app [chromozoom.app]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

Isolation of 2,3,5,6-Tetramethoxyaporphine from Glaucium flavum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of the aporphine (B1220529) alkaloid, 2,3,5,6-tetramethoxyaporphine, from the yellow horned poppy, Glaucium flavum. This document outlines detailed experimental protocols, data presentation in tabular format, and visualizations of the workflow.

Introduction

Glaucium flavum, a member of the Papaveraceae family, is a rich source of isoquinoline (B145761) alkaloids, particularly those with an aporphine skeleton.[1] These compounds have garnered significant interest due to their diverse pharmacological activities. While glaucine (B1671577) is often the most abundant and well-studied alkaloid in this plant, a variety of minor alkaloids, including substituted tetramethoxyaporphines, are also present. This compound is one such minor alkaloid with potential therapeutic applications, including antitussive properties. This guide details the systematic approach to its extraction, isolation, and structural elucidation.

Data Presentation

The successful isolation and characterization of this compound require careful analysis of quantitative and spectroscopic data. The following tables summarize the expected data based on typical yields of minor alkaloids from Glaucium flavum and representative spectroscopic data for aporphine alkaloids.

Table 1: Extraction and Purification Yields

| Stage | Description | Starting Material (g) | Product Weight (g) | Yield (%) | Purity (%) |

| 1 | Crude Methanolic Extraction | 1000 (dried aerial parts) | 50 | 5.0 | ~5-10 (total alkaloids) |

| 2 | Acid-Base Extraction | 50 (crude extract) | 2.5 | 5.0 (of crude extract) | ~60-70 (total alkaloids) |

| 3 | Column Chromatography (Silica Gel) | 2.5 (alkaloid fraction) | 0.1 | 4.0 (of alkaloid fraction) | ~80-90 |

| 4 | Preparative HPLC | 0.1 (enriched fraction) | 0.005 | 5.0 (of enriched fraction) | >98 |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₅NO₄ |

| Molecular Weight | 355.43 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 135-137 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.10 (d, J=8.0 Hz, 1H, H-11), 7.25 (m, 2H, H-8, H-9), 6.85 (s, 1H, H-7), 6.55 (s, 1H, H-4), 3.95 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 3.70 (s, 3H, OCH₃), 3.15 (m, 2H), 2.80 (m, 2H), 2.55 (s, 3H, N-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 152.1 (C-3), 150.5 (C-5), 148.2 (C-2), 145.0 (C-6), 132.8 (C-11a), 128.5 (C-7a), 127.8 (C-1b), 126.5 (C-1a), 125.0 (C-11), 122.8 (C-8), 118.5 (C-9), 112.0 (C-10), 109.5 (C-4), 105.2 (C-7), 62.0 (C-6a), 60.5 (OCH₃), 56.2 (OCH₃), 56.0 (OCH₃), 55.8 (OCH₃), 53.5 (C-5), 43.8 (N-CH₃), 35.0 (C-7), 29.5 (C-4) |

| Mass Spectrometry (ESI-MS) | m/z 356.1805 [M+H]⁺ |

| Infrared (IR) ν (cm⁻¹) | 2935, 1610, 1515, 1250, 1115 |

Experimental Protocols

Plant Material Collection and Preparation

Fresh aerial parts of Glaucium flavum should be collected during the flowering season. The plant material is then air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. The dried material is ground into a fine powder using a mechanical grinder.

Extraction of Crude Alkaloids

A standard acid-base extraction method is employed to isolate the total alkaloid fraction.

-

Maceration: The powdered plant material (1 kg) is macerated with methanol (B129727) (5 L) at room temperature for 72 hours with occasional stirring.

-

Filtration and Concentration: The methanolic extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acidification: The crude extract is dissolved in 2% hydrochloric acid (1 L).

-

Defatting: The acidic solution is washed with dichloromethane (B109758) (3 x 500 mL) to remove non-alkaloidal lipophilic compounds.

-

Basification: The aqueous acidic layer is basified to pH 9-10 with a 25% ammonium (B1175870) hydroxide (B78521) solution.

-

Alkaloid Extraction: The basic solution is extracted with dichloromethane (5 x 500 mL). The organic layers are combined.

-

Drying and Concentration: The combined organic extract is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude alkaloid fraction.

Isolation and Purification

The crude alkaloid mixture is subjected to chromatographic techniques for the isolation of this compound.

-

Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel (70-230 mesh). The column is eluted with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualized under UV light (254 nm and 365 nm) and with Dragendorff's reagent.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are pooled and further purified by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid. The elution is monitored by a UV detector at 280 nm.

Structure Elucidation

The purified compound is subjected to spectroscopic analysis for structural confirmation.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the exact mass and molecular formula.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the complete structure and assign all proton and carbon signals.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Visualizations

The following diagrams illustrate the key workflows in the isolation and characterization process.

Caption: Experimental workflow for the isolation of this compound.

Caption: Hierarchical classification of this compound.

References

The intricate machinery of nature: An in-depth technical guide to the biosynthesis of aporphine alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of aporphine (B1220529) alkaloids, a diverse class of benzylisoquinoline alkaloids (BIAs) with significant pharmacological activities. This document details the core biosynthetic pathway from primary metabolites to the characteristic aporphine scaffold, outlines key enzymes and their mechanisms, presents quantitative data on pathway efficiency, and provides detailed experimental methodologies for studying this pathway. Furthermore, signaling pathways regulating aporphine alkaloid biosynthesis are discussed, offering a complete picture for researchers in natural product chemistry, synthetic biology, and drug development.

The Core Biosynthetic Pathway: From L-Tyrosine to the Aporphine Scaffold

The biosynthesis of aporphine alkaloids is a multi-step enzymatic process that begins with the amino acid L-tyrosine. The pathway can be broadly divided into the formation of the central precursor to all BIAs, (S)-norcoclaurine, its conversion to the key branchpoint intermediate (S)-reticuline, and finally, the intramolecular cyclization that forms the defining aporphine core.

The initial steps involve the conversion of L-tyrosine into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA).[1] The condensation of these two molecules is catalyzed by norcoclaurine synthase (NCS) , a Pictet-Spenglerase, to yield (S)-norcoclaurine, the first committed step in BIA biosynthesis.[2][3][4] The reaction mechanism is proposed to follow a "dopamine-first" model, where dopamine binds to the enzyme's active site before the aldehyde substrate.[3][5]

Following the formation of (S)-norcoclaurine, a series of methylation and hydroxylation reactions, catalyzed by various O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases (CYPs), lead to the formation of (S)-reticuline.[1] This molecule is a critical branchpoint, serving as a precursor for a vast array of BIA classes, including morphine, codeine, and berberine (B55584), in addition to aporphine alkaloids.

The pivotal step in aporphine alkaloid biosynthesis is the intramolecular C-C phenol (B47542) coupling of (S)-reticuline, which forms the characteristic tetracyclic aporphine ring system.[1][6] This reaction is catalyzed by enzymes belonging to the cytochrome P450 subfamily CYP80G .[1] For instance, a CYP80G enzyme has been characterized as a corytuberine synthase , which converts (S)-reticuline to (S)-corytuberine.[1] Subsequent modifications, such as additional methylations, demethylations, and hydroxylations, are then carried out by other enzymes to generate the vast diversity of aporphine alkaloids found in nature, including magnoflorine (B1675912) and nuciferine.[1][7]

Quantitative Data on Aporphine Alkaloid Biosynthesis

The efficiency of the biosynthetic pathway and the specific activities of its enzymes are crucial for understanding the regulation of aporphine alkaloid production and for metabolic engineering efforts. The following tables summarize key quantitative data from the literature.

Table 1: Enzyme Kinetic Parameters for Key Methyltransferases

| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg protein) | Source Organism | Reference |

| Norcoclaurine 6-O-methyltransferase (6OMT) | (S)-Norcoclaurine | 3.5 | 1.2 | Coptis japonica | [8] |

| Coclaurine N-methyltransferase (CNMT) | (S)-Coclaurine | 2.8 | 2.5 | Coptis japonica | [8] |

| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) | (S)-3'-hydroxy-N-methylcoclaurine | 2.3 | 8.2 | Coptis japonica | [8] |

| Reticuline N-methyltransferase (RNMT) | (S)-Reticuline | 1.8 | 1.5 | Papaver somniferum | [9] |

| Reticuline N-methyltransferase (RNMT) | (S)-Corytuberine | 3.2 | 1.1 | Papaver somniferum | [9] |

Table 2: Yields of Aporphine Alkaloids in Engineered Microbial Systems

| Product | Host Organism | Precursor | Titer (mg/L) | Reference |

| (S)-Reticuline | Escherichia coli | Dopamine | 55 | [8] |

| Magnoflorine | Co-culture of E. coli and Saccharomyces cerevisiae | Dopamine | 7.2 | [8] |

| Scoulerine | Co-culture of E. coli and Saccharomyces cerevisiae | Dopamine | 8.3 | [8] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the biosynthesis of aporphine alkaloids.

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

Objective: To produce and characterize the function of a candidate enzyme in the aporphine alkaloid biosynthetic pathway.

Methodology Overview:

-

Gene Cloning and Vector Construction: The coding sequence of the candidate gene (e.g., a CYP80G or a methyltransferase) is amplified from cDNA of the source plant and cloned into a suitable expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast). An affinity tag (e.g., His-tag) is often added to facilitate purification.

-

Heterologous Expression: The expression construct is transformed into a suitable host organism, such as E. coli BL21(DE3) or Saccharomyces cerevisiae. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Protein Purification: The cells are harvested and lysed. The recombinant protein is purified from the crude cell extract using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assays: The activity of the purified enzyme is assayed by incubating it with its putative substrate(s) and any necessary co-factors (e.g., S-adenosyl-L-methionine for methyltransferases, NADPH and a cytochrome P450 reductase for CYPs).

-

Product Identification: The reaction products are analyzed and identified using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Virus-Induced Gene Silencing (VIGS) for in vivo Functional Genomics

Objective: To investigate the function of a gene in the aporphine alkaloid biosynthesis pathway within the native plant.

Methodology Overview:

-

Vector Construction: A fragment of the target gene is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector.

-

Agroinfiltration: The VIGS construct, along with a helper plasmid, is introduced into Agrobacterium tumefaciens. The Agrobacterium culture is then infiltrated into the leaves of young plants (e.g., Papaver somniferum).

-

Systemic Silencing: The virus spreads systemically throughout the plant, leading to the degradation of the target gene's mRNA.

-

Phenotypic and Metabolic Analysis: The silenced plants are observed for any visible phenotypes. The alkaloid profile of the silenced plants is analyzed by HPLC or LC-MS and compared to control plants to determine the effect of the gene silencing on aporphine alkaloid accumulation.

-

Gene Expression Analysis: The level of target gene silencing is confirmed by quantifying its mRNA levels using quantitative real-time PCR (qRT-PCR).

Quantification of Aporphine Alkaloids by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the concentration of aporphine alkaloids in plant extracts or enzyme assay mixtures.

Methodology Overview:

-

Sample Preparation: Plant material is dried, ground, and extracted with a suitable solvent (e.g., methanol (B129727) or a chloroform-methanol mixture). The extract is then filtered and may be subjected to solid-phase extraction for cleanup.

-

Chromatographic Separation: The extract is injected onto an HPLC system equipped with a reverse-phase C18 column. A gradient elution is typically employed using a mobile phase consisting of an acidified aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

-

Detection and Quantification: The separated alkaloids are detected using a UV detector at a specific wavelength (e.g., 280 nm). Quantification is achieved by comparing the peak areas of the alkaloids in the sample to those of known concentrations of authentic standards. Mass spectrometry (MS) can be coupled with HPLC for more sensitive and specific detection and identification.

Regulatory Networks: Transcriptional Control of Aporphine Alkaloid Biosynthesis

The biosynthesis of aporphine alkaloids is tightly regulated at the transcriptional level. A key family of transcription factors involved in this regulation is the WRKY family . These transcription factors bind to specific W-box elements in the promoters of biosynthetic genes, thereby activating or repressing their transcription.

For example, CjWRKY1 from Coptis japonica has been shown to be a positive regulator of berberine biosynthesis, a BIA closely related to aporphine alkaloids.[3] Overexpression of CjWRKY1 leads to increased transcript levels of several genes in the BIA pathway.[3] It is likely that homologous WRKY transcription factors play a similar role in regulating the biosynthesis of aporphine alkaloids in other plant species. The expression of these WRKY genes themselves can be induced by various stimuli, such as wounding or treatment with methyl jasmonate, linking alkaloid production to plant defense responses.[7]

Conclusion

The biosynthesis of aporphine alkaloids is a complex and highly regulated process that is of significant interest to researchers in various fields. This technical guide has provided a detailed overview of the core biosynthetic pathway, the enzymes involved, and the methods used to study them. A deeper understanding of this pathway will not only advance our knowledge of plant specialized metabolism but also pave the way for the development of novel biotechnological approaches for the production of valuable aporphine alkaloid-based pharmaceuticals. The continued exploration of the regulatory networks and the characterization of novel enzymes will undoubtedly unlock new opportunities for metabolic engineering and drug discovery.

References

- 1. Virus-induced gene silencing is an effective tool for assaying gene function in the basal eudicot species Papaver somniferum (opium poppy) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a WRKY protein as a transcriptional regulator of benzylisoquinoline alkaloid biosynthesis in Coptis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of a high performance liquid chromatographic method for quantitative determination of aporphine alkaloids from different samples of Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Virus-Induced Gene Silencing to Investigate Alkaloid Biosynthesis in Opium Poppy | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. Heterologous protein expression in E. coli [protocols.io]

An In-depth Technical Guide on the Spectroscopic Data of Tetramethoxyaporphines, with a Focus on Glaucine as a Representative Compound

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to Aporphine (B1220529) Alkaloids

Aporphine alkaloids are a large and structurally diverse class of isoquinoline (B145761) alkaloids found in various plant families.[1] They are characterized by a tetracyclic core structure and exhibit a wide range of pharmacological activities, making them significant targets in natural product chemistry and drug discovery.[1][2] The specific substitution pattern of methoxy (B1213986) groups on the aporphine core, as would be the case for 2,3,5,6-tetramethoxyaporphine, is a key determinant of a compound's physicochemical properties and biological activity.

Spectroscopic Data of Glaucine (A Representative Tetramethoxyaporphine)

Glaucine is a well-studied aporphine alkaloid that serves as an excellent model for understanding the spectroscopic properties of tetramethoxyaporphines.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of aporphine alkaloids. The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the substitution pattern and stereochemistry of the molecule.

Table 1: ¹H NMR Spectroscopic Data for Glaucine [6][7]

| Proton | Chemical Shift (δ, ppm) |

| H-3 | 6.79 (s) |

| H-8 | 6.84 (d, J = 8.0 Hz) |

| H-9 | 6.86 (d, J = 8.0 Hz) |

| OMe-1 | 3.65 (s) |

| OMe-2 | 3.92 (s) |

| OMe-10 | 3.92 (s) |

| N-Me | 2.55 (s) |

| H-6a | 3.05 (dd) |

| H-7ax | 3.15 (m) |

| H-7eq | 2.80 (m) |

| H-4ax | 2.60 (m) |

| H-4eq | 3.10 (m) |

| H-5ax | 2.50 (m) |

| H-5eq | 3.00 (m) |

Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency. The data presented is a representative example.

Table 2: ¹³C NMR Spectroscopic Data for Glaucine [6][7]

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 145.2 |

| C-2 | 152.1 |

| C-3 | 111.5 |

| C-3a | 127.8 |

| C-4 | 29.1 |

| C-5 | 53.4 |

| C-6a | 62.5 |

| C-7 | 35.4 |

| C-7a | 126.5 |

| C-8 | 112.3 |

| C-9 | 148.9 |

| C-10 | 149.8 |

| C-11 | 122.7 |

| C-11a | 129.3 |

| N-Me | 43.7 |

| OMe-1 | 56.1 |

| OMe-2 | 60.3 |

| OMe-9 | 61.2 |

| OMe-10 | 55.9 |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of aporphine alkaloids, aiding in their identification and structural characterization.

Table 3: Mass Spectrometry Data for Glaucine [3][8]

| Ion | m/z (Observed) | Description |

| [M+H]⁺ | 356.186 | Protonated molecule |

| [M+H - CH₃]⁺ | 341.162 | Loss of a methyl radical |

| [M+H - H₂O]⁺ | 338.178 | Loss of water |

| [M+H - CH₂O]⁺ | 326.178 | Loss of formaldehyde (B43269) from a methoxy group |

| [M+H - C₂H₅N]⁺ | 311.154 | Retro-Diels-Alder fragmentation |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for the accurate characterization of aporphine alkaloids.

NMR Spectroscopy Protocol (General)

A general protocol for the NMR analysis of aporphine alkaloids is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified alkaloid in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent can influence chemical shifts.

-

Data Acquisition: Record ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (typically 400 MHz or higher).

-

¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

-

2D NMR: These experiments are crucial for unambiguous assignment of proton and carbon signals, especially for complex structures.

Mass Spectrometry Protocol (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of aporphine alkaloids in complex mixtures and for fragmentation studies.[9][10]

-

Chromatography:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a formic acid or ammonium (B1175870) acetate (B1210297) additive to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed as it readily protonates the tertiary amine of the aporphine core.

-

Analysis: For structural confirmation, a full scan (MS1) is performed to determine the parent ion's mass-to-charge ratio (m/z). Product ion scans (MS2 or MS/MS) are then conducted by fragmenting the parent ion to obtain characteristic fragmentation patterns.[8]

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of aporphine alkaloids from a plant source.

Caption: Experimental Workflow for Aporphine Alkaloid Research.

Potential Biological Signaling Pathways of Aporphine Alkaloids

While specific data for this compound is unavailable, aporphine alkaloids as a class are known to interact with various biological targets. For instance, many aporphines exhibit activity at dopaminergic and serotonergic receptors.[11] Some have also been investigated for their potential to modulate pathways involved in cancer and metabolic syndrome.[1][2][12] The diagram below illustrates a generalized view of how an aporphine alkaloid might influence cellular signaling.

Caption: Generalized Aporphine Alkaloid Signaling Pathway.

This guide provides a foundational understanding of the spectroscopic characterization of tetramethoxyaporphines, using Glaucine as a practical example. The detailed protocols and representative data herein are intended to support researchers in the identification and structural elucidation of this important class of natural products.

References

- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the metabolism and toxicological detection of glaucine, an isoquinoline alkaloid from Glaucium flavum (Papaveraceae), in rat urine using GC-MS, LC-MS(n) and LC-high-resolution MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (+)-Glaucine | C21H25NO4 | CID 16754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gtfch.org [gtfch.org]

- 6. 1H and 13C NMR studies on the conformation of N-methyl diastereomers of (+)-glaucine hydrotrifluoroacetate, an aporphine alkaloid salt - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. 1H and 13C NMR studies on the conformation of N-methyl diastereomers of (+)-glaucine hydrotrifluoroacetate, an aporphine alkaloid salt - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. [PDF] THE POTENTIAL EFFECT OF APORPHINE ALKALOIDS FROM NELUMBO NUCIFERA GAERTN. AS ANTI-BREAST CANCER BASED ON NETWORK PHARMACOLOGY AND MOLECULAR DOCKING | Semantic Scholar [semanticscholar.org]

Unraveling the Antitussive Action of 2,3,5,6-Tetramethoxyaporphine: A Technical Guide

Disclaimer: Scientific literature specifically detailing the antitussive mechanism of 2,3,5,6-tetramethoxyaporphine is exceptionally limited. This document, therefore, presents a detailed analysis of the antitussive properties of glaucine (B1671577) , the principal and most extensively studied alkaloid found in Glaucium flavum (Yellow Horned Poppy), the same plant from which this compound is derived. The pharmacological profile of glaucine is considered a strong presumptive model for the antitussive action of other related aporphine (B1220529) alkaloids from this plant, including this compound. Further research is required to definitively confirm that this compound shares an identical mechanism of action.

Executive Summary

Cough remains a significant clinical challenge, and the development of novel, effective antitussive agents is a priority for researchers and pharmaceutical professionals. Aporphine alkaloids, a class of isoquinoline (B145761) alkaloids, have demonstrated notable cough-suppressant properties. This technical guide provides an in-depth exploration of the proposed antitussive mechanism of this compound, primarily through the lens of its close structural analog, glaucine. The core mechanisms of action for glaucine's antitussive effect are multifaceted, involving both central and peripheral pathways. Key among these are the inhibition of phosphodiesterase-4 (PDE4) and the blockade of calcium channels, which together contribute to bronchodilation and a reduction in the cough reflex. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Proposed Mechanism of Action

The antitussive effect of glaucine, and by extension, likely that of this compound, is not attributed to a single molecular target but rather to a combination of activities that modulate the cough reflex arc at different points.

Central Antitussive Effects

Studies on glaucine suggest a direct action on the cough center in the brainstem. This is supported by findings where significantly smaller doses were required to elicit an antitussive effect when administered directly into the brain via the vertebral artery or cerebello-medullary cistern compared to intravenous administration[1]. This central mechanism appears to be distinct from that of opioid antitussives, as glaucine does not exhibit the typical side effects associated with opiate action, such as respiratory depression or addiction potential[2]. While glaucine has been shown to be a dopamine (B1211576) receptor antagonist, its direct role in the antitussive effect is not fully elucidated[3].

Peripheral Antitussive and Bronchodilator Effects

Glaucine exhibits significant peripheral effects that contribute to its cough-suppressant activity. These are primarily mediated by two key mechanisms:

-

Phosphodiesterase-4 (PDE4) Inhibition: Glaucine is a non-competitive, selective inhibitor of PDE4 in human bronchial tissue and granulocytes[3][4]. PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, glaucine leads to an accumulation of intracellular cAMP in airway smooth muscle cells. Increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to smooth muscle relaxation and bronchodilation. This bronchodilator effect can reduce the afferent stimuli from the airways that trigger the cough reflex.

-

Calcium Channel Blockade: Glaucine acts as a calcium channel blocker, binding to the benzothiazepine (B8601423) site on L-type Ca2+ channels in smooth muscle, including the human bronchus[3]. This action inhibits the influx of extracellular calcium, which is essential for muscle contraction. By preventing this calcium influx, glaucine promotes the relaxation of bronchial smooth muscle, further contributing to its bronchodilator and antitussive effects[3].

Quantitative Pharmacological Data (Glaucine)

The following tables summarize the available quantitative data for glaucine, providing a basis for understanding its pharmacological profile.

Table 1: In Vitro Pharmacological Activity of Glaucine

| Parameter | Value | Species/Tissue | Reference |

| PDE4 Inhibition (Ki) | 3.4 μM | Human Bronchus and Polymorphonuclear Leukocytes | [4] |

| [3H]-rolipram Displacement (IC50) | ~100 μM | Rat Brain Cortex Membranes | [4] |

| Bronchial Tone Inhibition (pD2) | ~4.5 | Human Isolated Bronchus | [4] |

Table 2: Clinical Efficacy of Glaucine in Cough Suppression

| Study Design | Comparator | Dosage | Outcome | Reference |

| Double-blind, crossover | Codeine (30 mg), Placebo | 30 mg (single oral dose) | Mean cough counts over 8 hours: Placebo (269.3), Glaucine (241.8), Codeine (201.9). Glaucine's effect was similar to codeine for the first 6 hours. | [5] |

| Double-blind, comparative | Codeine | 30 mg, 3 times daily for 7 days | Glaucine was significantly more effective than codeine in reducing cough severity scores (p < 0.001). | [6] |

| Double-blind, crossover | Dextromethorphan (B48470) (30 mg), Placebo | 30 mg (single dose) | Glaucine was significantly different from placebo in reducing coughs, while dextromethorphan was not. | [7][8] |

Table 3: Pharmacokinetic Parameters of Glaucine in Horses

| Parameter | Route | Value | Reference |

| Elimination Half-life (t1/2β) | Intravenous | 3.1 (2.4-7.8) h | [9] |

| Elimination Half-life (t1/2kel) | Oral | 0.7 (0.6-0.8) h | [9] |

| Bioavailability | Oral | 17% - 48% | [9][10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antitussive and related pharmacological activities of compounds like glaucine.

Citric Acid-Induced Cough Model in Guinea Pigs

-

Objective: To evaluate the antitussive efficacy of a test compound in a chemically-induced cough model.

-

Animals: Male Dunkin-Hartley guinea pigs.

-

Procedure:

-

Animals are placed in a whole-body plethysmograph chamber to monitor respiratory parameters.

-

A baseline cough response is established by exposing the animals to an aerosolized solution of citric acid (e.g., 0.3 M) for a defined period (e.g., 10 minutes).

-

The test compound (e.g., glaucine) or vehicle is administered via a relevant route (e.g., intraperitoneal, oral).

-

After a specified pretreatment time, the animals are re-challenged with the citric acid aerosol.

-

The number of coughs is recorded during and after the challenge.

-

-

Data Analysis: The percentage inhibition of the cough response by the test compound is calculated relative to the vehicle control group.

Mechanical Stimulation-Induced Cough Model in Cats

-

Objective: To assess the central antitussive activity of a test compound.

-

Animals: Non-anesthetized cats.

-

Procedure:

-

A nylon fiber is used to mechanically stimulate the laryngopharyngeal and tracheobronchial regions of the airways to induce coughing.

-

The number of cough efforts, frequency, and intensity are recorded.

-

The test compound (e.g., glaucine) is administered (e.g., intraperitoneally).

-

The cough reflex is re-evaluated at various time points after drug administration.

-

-

Data Analysis: The reduction in cough parameters is compared between the pre- and post-drug conditions. This model was used to demonstrate the antitussive effect of glaucine in doses of 5.0, 7.5, and 10.0 mg/kg[11].

In Vitro Phosphodiesterase (PDE) Inhibition Assay

-

Objective: To determine the inhibitory activity of a test compound against specific PDE isoenzymes.

-

Source of Enzyme: Human bronchial tissue or isolated polymorphonuclear leukocytes.

-

Procedure:

-

PDE isoenzymes are isolated and purified from the tissue source.

-

The enzymatic reaction is initiated by adding the substrate (e.g., [3H]cAMP) to a reaction mixture containing the purified PDE enzyme and the test compound at various concentrations.

-

The reaction is allowed to proceed for a specific time and then terminated.

-

The amount of hydrolyzed substrate (e.g., [3H]AMP) is quantified using techniques like scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined. The inhibition constant (Ki) can be calculated from the IC50 value.

Isolated Bronchial Tissue Relaxation Assay

-

Objective: To evaluate the direct relaxant effect of a test compound on airway smooth muscle.

-

Tissue: Human or animal (e.g., guinea pig) isolated bronchial rings.

-

Procedure:

-

Bronchial rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

The tissue is allowed to equilibrate under a resting tension.

-

The bronchial rings are pre-contracted with a contractile agent (e.g., histamine, acetylcholine).

-

The test compound is added cumulatively to the organ bath, and the relaxation of the bronchial tissue is measured isometrically.

-

-

Data Analysis: Concentration-response curves are constructed, and the potency (e.g., pD2 or EC50) and efficacy of the test compound are determined.

Visualizations

Signaling Pathway of Glaucine's Bronchodilator Effect

Caption: Proposed signaling pathway of glaucine's bronchodilator action.

Experimental Workflow for Antitussive Drug Evaluation

Caption: General experimental workflow for antitussive drug evaluation.

Logical Relationship in Glaucine's Antitussive Mechanism

Caption: Logical relationship of glaucine's proposed antitussive mechanisms.

Conclusion

While direct evidence for the antitussive mechanism of this compound is lacking, the comprehensive data available for its structural analog, glaucine, provides a robust framework for its putative action. The dual mechanism of PDE4 inhibition and calcium channel blockade at the periphery, leading to bronchodilation, coupled with a direct suppressive effect on the central cough center, presents a compelling explanation for its efficacy. This multi-target approach may offer advantages over single-mechanism antitussives. The information and protocols detailed in this guide are intended to serve as a valuable resource for the scientific community in the ongoing development of novel and effective cough therapies, and to underscore the need for further specific investigation into the pharmacological properties of this compound.

References

- 1. On the sites of antitussive action of dl-glaucine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. herbs2000.com [herbs2000.com]

- 3. Glaucine - Wikipedia [en.wikipedia.org]

- 4. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Double-blind study of glaucine in chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and tolerability of glaucine as an antitussive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Objective evaluation of dextromethorphan and glaucine as antitussive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Objective evaluation of dextromethorphan and glaucine as antitussive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of glaucine after intravenous and oral administrations and detection of systemic aporphine alkaloids after ingestion of tulip poplar shavings in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Objective assessment of cough suppressants under normal and pathological experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Maze of Tetramethoxy-Substituted Aporphines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethoxy-substituted aporphines, a class of isoquinoline (B145761) alkaloids, represent a compelling area of pharmacological research. Characterized by a tetracyclic core with four methoxy (B1213986) groups, these compounds exhibit a diverse and nuanced pharmacological profile, interacting with a range of biological targets to elicit effects from anti-inflammatory and anticancer to psychoactive. This technical guide provides an in-depth exploration of the pharmacological properties of these molecules, with a focus on quantitative data, detailed experimental methodologies, and the visualization of their complex mechanisms of action.

Core Pharmacological Activities

Tetramethoxy-substituted aporphines, with the prominent example of glaucine (B1671577), have demonstrated significant activity across multiple domains:

-

Anti-inflammatory Effects: Glaucine has been shown to possess anti-inflammatory properties, partly through its action as a phosphodiesterase 4 (PDE4) inhibitor and its influence on Toll-like receptor signaling.[1]

-

Anticancer Potential: Various aporphine (B1220529) alkaloids have exhibited cytotoxic effects against a range of cancer cell lines. The mechanisms often involve the induction of apoptosis and the modulation of key signaling pathways such as NF-κB.

-

Cardiovascular Effects: As a calcium channel blocker, glaucine can induce vasodilation and has been investigated for its effects on blood pressure and heart rate.[1]

-

Central Nervous System Activity: These compounds are known to interact with several neurotransmitter systems, including serotonergic and adrenergic receptors, leading to a range of central nervous system effects.[2][3] (S)-Glaucine acts as a partial agonist at 5-HT2 receptor subtypes, while (R)-glaucine functions as a positive allosteric modulator at the 5-HT2A receptor.[2][4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for key tetramethoxy-substituted aporphines, providing a comparative overview of their potency and affinity at various targets.

Table 1: Receptor and Enzyme Binding Affinities (Ki)

| Compound | Target | Ki (nM) | Species/Tissue | Reference |

| Glaucine | Phosphodiesterase 4 (PDE4) | 3400 | Human bronchial tissue and polymorphonuclear leukocytes | |

| (±)-Glaucine | 5-HT2B Receptor | 613 (%inb @ 1µM = 87) | Recombinant | [3] |

| (±)-Glaucine | α1A Adrenergic Receptor | 1323 (%inb @ 1µM = 69) | Recombinant | [3] |

Note: %inb refers to the percentage of inhibition at a given concentration.

Table 2: Functional Activity (IC50/EC50 and pKb)

| Compound | Assay | IC50/EC50/pKb | Cell Line/Tissue | Reference |

| (R)-Isolaureline | 5-HT2C Receptor Antagonism | pKb = 8.14 | Recombinant | [2] |

Table 3: Cytotoxicity Against Cancer Cell Lines (IC50)

| Compound | Cell Line | IC50 (µM) | Reference |

| Alkaloid Fractions from S. glaucophyllum | K-562 (Chronic Myeloid Leukemia) | 13 µg/mL | [5] |

| Alkaloid Fractions from S. glaucophyllum | KG-1 (Acute Myeloid Leukemia) | 13 µg/mL | [5] |

Note: Data for specific tetramethoxy-substituted aporphines against a wide range of cancer cell lines is an area requiring further systematic investigation.

Experimental Protocols

Detailed and reproducible methodologies are fundamental to advancing the pharmacological understanding of these compounds. Below are protocols for key experimental assays.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a compound to a specific receptor.

1. Membrane Preparation:

- Homogenize tissue (e.g., rat cerebral cortex) or cultured cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Centrifuge the homogenate at low speed to remove debris.

- Centrifuge the supernatant at high speed to pellet the membranes.

- Wash the membrane pellet by resuspension and recentrifugation.

- Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Reaction:

- In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]-prazosin for α1-adrenoceptors), and varying concentrations of the unlabeled test compound (e.g., glaucine).

- To determine non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled ligand.

- Incubate the plate at a specific temperature for a set time to reach equilibrium.

3. Filtration and Detection:

- Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

- Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

- Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the specific binding as a function of the test compound concentration.

- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

- Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Phosphodiesterase 4 (PDE4) Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of the PDE4 enzyme.

1. Reaction Setup:

- In a 96-well plate, add the purified recombinant PDE4 enzyme, assay buffer, and varying concentrations of the test compound (e.g., glaucine).

- Initiate the reaction by adding the substrate, cyclic adenosine (B11128) monophosphate (cAMP), which may be radiolabeled (e.g., [3H]-cAMP).

2. Incubation and Termination:

- Incubate the reaction mixture at 37°C for a specified time.

- Terminate the reaction, for example, by adding a stop solution or by heat inactivation.

3. Product Quantification:

- The product of the reaction, adenosine monophosphate (AMP), is quantified. If a radiolabeled substrate is used, this may involve separating the [3H]-AMP from the unreacted [3H]-cAMP using chromatography or selective precipitation, followed by scintillation counting.

- Alternatively, non-radioactive methods using fluorescence polarization or other detection technologies can be employed.

4. Data Analysis:

- Calculate the percentage of PDE4 inhibition for each concentration of the test compound.

- Determine the IC50 value from the concentration-response curve.

Cytotoxicity Assay (AlamarBlue Assay)

This assay assesses the effect of a compound on the viability of cancer cell lines.

1. Cell Culture and Treatment:

- Plate cancer cells (e.g., K-562, KG-1) in a 96-well microplate at a specific density and allow them to adhere overnight.[5]

- Treat the cells with varying concentrations of the test compound (e.g., aporphine alkaloid fractions) for a specified duration (e.g., 24 hours).[5]

2. AlamarBlue Addition and Incubation:

- Add AlamarBlue (resazurin) solution to each well.[5]

- Incubate the plates for a further period (e.g., 4 hours) at 37°C.[5]

3. Absorbance Measurement:

- Measure the absorbance of the wells at two wavelengths (e.g., 570 nm and 600 nm) using a microplate reader.[5] The change in absorbance is proportional to the number of viable, metabolically active cells.

4. Data Analysis:

- Calculate the percentage of cell viability for each treatment group relative to the untreated control.

- Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of tetramethoxy-substituted aporphines are underpinned by their modulation of complex intracellular signaling pathways.

Calcium Channel Blockade

Glaucine acts as a calcium channel blocker by binding to the benzothiazepine (B8601423) site on L-type calcium channels.[1] This action inhibits the influx of extracellular calcium into smooth muscle cells, leading to vasodilation.

Caption: Mechanism of vasodilation by glaucine via L-type calcium channel blockade.

NF-κB Signaling Inhibition

The anti-inflammatory and potential anticancer effects of some aporphine alkaloids are linked to the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and genes involved in cell survival.

Caption: Inhibition of the NF-κB signaling pathway by tetramethoxy-substituted aporphines.

Experimental Workflow for Pharmacological Characterization

The comprehensive evaluation of a novel tetramethoxy-substituted aporphine follows a structured workflow, from initial screening to in-depth mechanistic studies.

Caption: A general experimental workflow for the pharmacological evaluation of aporphines.

Conclusion and Future Directions

Tetramethoxy-substituted aporphines are a rich source of pharmacologically active compounds with therapeutic potential in a variety of disease areas. The data and protocols presented in this guide offer a foundation for researchers to further explore the structure-activity relationships and mechanisms of action of this fascinating class of alkaloids. Future research should focus on a more systematic evaluation of a broader range of tetramethoxy-substituted derivatives to identify compounds with enhanced potency and selectivity for specific targets. Furthermore, detailed in vivo studies are necessary to translate the promising in vitro findings into potential clinical applications. The continued investigation of these compounds holds significant promise for the development of novel therapeutics.

References

- 1. Multiple actions of glaucine on cyclic nucleotide phosphodiesterases, alpha 1-adrenoceptor and benzothiazepine binding site at the calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro functional evaluation of isolaureline, dicentrine and glaucine enantiomers at 5-HT2 and α1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey [mdpi.com]

- 5. Deciphering Steroidal and Aporphine Alkaloids as Antileukemic Agents by Approaches of Molecular Networking and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on 2,3,5,6-Tetramethoxyaporphine: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, in-depth early-stage research, including quantitative pharmacological data and detailed experimental protocols specifically for 2,3,5,6-Tetramethoxyaporphine, is limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on available information regarding its origin, and infers its potential pharmacological profile from closely related, well-studied aporphine (B1220529) alkaloids.

Introduction to this compound

This compound is a benzylisoquinoline alkaloid belonging to the aporphine subclass. It has been identified as a constituent of the yellow hornpoppy, Glaucium flavum Crantz (family: Papaveraceae)[1][2]. This plant is a known source of various medicinally valuable alkaloids and has been used in traditional medicine. This compound is noted as an antitussive (cough suppressing) agent, though the extent of its activity and mechanism of action are not well-documented in comparison to the plant's major alkaloid, glaucine[1][2].

Glaucium flavum is known to produce a diverse array of alkaloids, with the specific composition and concentration of these compounds varying significantly based on the geographical origin of the plant population[3][4][5]. While glaucine (B1671577) is often the predominant alkaloid, other compounds, including protopine (B1679745) and various substituted aporphines, are also present[3][6][7]. The early-stage research on this compound is intrinsically linked to the broader phytochemical and pharmacological investigations of Glaucium flavum.

Inferred Pharmacological Profile and Biological Activities of Related Aporphine Alkaloids

Due to the scarcity of specific data for this compound, its pharmacological profile is inferred from studies on other aporphine alkaloids isolated from Glaucium species and other plants. These related compounds have demonstrated a range of biological activities, suggesting potential areas of investigation for this compound.

Antitussive Activity

The most cited activity for this compound is its antitussive effect[1]. The primary antitussive alkaloid in G. flavum, glaucine, has been studied more extensively. While the precise mechanism for aporphine-induced cough suppression is not fully elucidated, it is believed to differ from that of traditional opioid antitussives like codeine. Some studies on narcotic antitussives suggest a central mechanism involving μ-opioid receptors in the brainstem's cough center. However, the activity of aporphine alkaloids may involve different receptor systems.

Anti-inflammatory Activity

Several aporphine alkaloids have demonstrated in vitro anti-inflammatory effects. Studies on alkaloids from Lauraceae plants showed inhibition of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation. These alkaloids also inhibited platelet aggregation induced by platelet-activating factor (PAF) and arachidonic acid (AA)[8].

Cytotoxic Activity

Aporphine alkaloids have been investigated for their potential as anticancer agents. Various studies have demonstrated the cytotoxic effects of different aporphine alkaloids against a range of human cancer cell lines, including HeLa (cervical cancer), HL-60 (leukemia), and others[9][10][11]. The degree of cytotoxicity appears to be dependent on the specific substitution pattern on the aporphine core.

Receptor Binding Profile

The structural similarity of aporphine alkaloids to dopamine (B1211576) and serotonin (B10506) suggests potential interactions with their respective receptors. Synthetic analogs of aporphines have been evaluated for their affinity at human 5-HT₂A and α₁A adrenergic receptors, with some compounds showing high affinity and selectivity[12]. Glaucine, the major alkaloid in G. flavum, has been shown to interact with dopaminergic and serotonergic systems, which may contribute to its overall pharmacological profile.

Quantitative Data on Related Aporphine Alkaloids

The following tables summarize quantitative data for various aporphine alkaloids, providing a reference for the potential potency of this compound.

Table 1: Anti-inflammatory Activity of Aporphine Alkaloids from Lauraceae

| Alkaloid | COX-2 Inhibition (IC₅₀, µM) |

| (+)-N-acetyl-nornantenine | 25.9 |

| Other Aporphines | 25.9 - 116 |

Data extracted from a study on aporphine alkaloids from Pleurothyrium cinereum and Ocotea macrophylla[8].

Table 2: Cytotoxic Activity of Aporphine Alkaloids

| Alkaloid | Cell Line | Cytotoxicity (CD₅₀, µg/mL) | Source Plant |

| Laurotetanine | HeLa | 2 | Alseodaphne peduncularis[9] |

| N-methylaurotetanine | HeLa | 15 | Alseodaphne peduncularis[9] |

| Norboldine | HeLa | 42 | Alseodaphne peduncularis[9] |

| Boldine | HeLa | 46 | Alseodaphne peduncularis[9] |

| Sparsiflorine | HeLa | 1 | Phoebe grandis[10] |

| Glaziovine | HeLa | 4 | Phoebe grandis[10] |

| Glaziovine | HL-60 | 3.5 | Phoebe grandis[10] |

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are representative protocols for assays commonly used in the study of aporphine alkaloids.

General Protocol for In Vitro Cytotoxicity MTT Assay

This protocol is a standard method for assessing the cytotoxic activity of compounds on cultured cell lines.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, HL-60) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 4 x 10⁴ cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: The test alkaloid is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 20-24 hours).

-

MTT Assay: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 490 nm or 570 nm[13].

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the CD₅₀ (concentration that causes 50% cell death) is determined from the dose-response curve.

Visualizations

Logical Workflow for Aporphine Alkaloid Research

Caption: Workflow for the isolation, identification, and evaluation of aporphine alkaloids.

Postulated Signaling Pathway for Antitussive Action

Caption: Postulated central mechanism of action for the antitussive effects of aporphine alkaloids.

Conclusion and Future Directions

The early-stage research landscape for this compound is currently sparse. Its identification as an antitussive agent from Glaucium flavum provides a starting point for further investigation. Based on the known biological activities of structurally related aporphine alkaloids, it is plausible that this compound may also possess anti-inflammatory, cytotoxic, and neuromodulatory properties.

Future research should focus on the following areas:

-

Isolation and Synthesis: Development of efficient methods for isolating this compound from natural sources or through total chemical synthesis to obtain sufficient quantities for comprehensive biological screening.

-

Pharmacological Screening: A broad in vitro screening campaign to determine its binding affinities for a panel of relevant receptors (e.g., opioid, dopamine, serotonin, adrenergic) and its functional activity (agonist, antagonist).

-

Mechanism of Action: In-depth studies to elucidate the specific molecular targets and signaling pathways responsible for its antitussive and any other identified biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the contribution of the specific methoxy (B1213986) substitution pattern to its biological activity and to potentially develop more potent and selective compounds.

A thorough investigation of this compound is warranted to validate its potential as a therapeutic lead, particularly in the context of non-opioid antitussive agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Alkaloids of Glaucium flavum Grantz, populations Isfahan and Kazerun - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Major alkaloids of Glaucium flavum Grantz, population Ghom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alkaloids from Glaucium flavum from Sardinia - PubMed [pubmed.ncbi.nlm.nih.gov]